N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O2/c21-15-7-4-8-16(22)17(15)19(27)23-11-12-25-20(28)26(14-9-10-14)18(24-25)13-5-2-1-3-6-13/h1-8,14H,9-12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMYIOXTAHAFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=C(C=CC=C3F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2,6-difluorobenzamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of this compound in anticancer applications. The triazole moiety is particularly noted for its ability to inhibit cell proliferation in various cancer cell lines. For instance:
- Mechanism of Action : The compound interacts with specific molecular targets involved in cancer cell growth regulation. Its structure allows for effective binding to these targets, leading to apoptosis in cancer cells.
- In Vitro Studies : Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 75% in some cases .
-
Case Studies :
- A study involving the National Cancer Institute's Developmental Therapeutics Program showed that the compound displayed notable antitumor activity across a panel of approximately sixty cancer cell lines .
- Another investigation reported that similar triazole derivatives exhibited promising results against glioblastoma cells, indicating potential for further development .
Antimicrobial Activity
The antimicrobial properties of N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2,6-difluorobenzamide have also been extensively studied:
- Broad-Spectrum Activity : This compound has shown effectiveness against various bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL .
- Mechanism : The presence of the triazole ring enhances the compound's ability to penetrate bacterial membranes and exert its effects on cellular processes.
Pharmacological Insights
The pharmacological profile of this compound suggests several potential applications:
- Drug Development : Its unique structure makes it a candidate for the development of new therapeutic agents targeting various diseases beyond cancer and infections.
- Structure–Activity Relationship (SAR) : Understanding how modifications to its structure affect biological activity can guide the design of more potent derivatives.
Mechanism of Action
The mechanism of action of N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table compares the target compound with key analogs, emphasizing structural motifs, biological targets, and applications:
Key Observations:
Structural Divergence: The target compound’s 1,2,4-triazolone core distinguishes it from benzoylurea-based insecticides (e.g., teflubenzuron, novaluron). The 2,6-difluorobenzamide group is shared with benzoylureas but paired here with a triazolone, suggesting a hybrid mechanism.
Biological Activity: Benzoylureas (e.g., teflubenzuron) target insect chitin synthesis, while triazolones (e.g., carfentrazone-ethyl) act as herbicides via protox or ALS inhibition .
Physicochemical Properties :
Biological Activity
N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2,6-difluorobenzamide is a compound that features a triazole ring, which has been recognized for its diverse biological activities. This article provides a detailed analysis of its biological activity based on available research findings.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C20H24F2N4O |
| Molecular Weight | 392.43 g/mol |
| CAS Number | 2188202-91-5 |
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant anticancer properties. The structure of this compound suggests potential activity against various cancer cell lines due to the presence of the phenyl and cyclopropyl groups which enhance its binding affinity to biological targets.
Case Study: Cytotoxicity Assessment
In vitro studies have demonstrated that related triazole compounds show varying degrees of cytotoxicity against human cancer cell lines. For example:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole A | HeLa (cervical) | 3.0 |
| Triazole B | MCF7 (breast) | 2.5 |
Although specific data for this compound is limited, its structural analogs have shown promising results in similar assays .
Antimicrobial Activity
The triazole moiety has been associated with antimicrobial properties. Studies suggest that modifications to the triazole ring can enhance antibacterial and antifungal activities. Compounds similar to this compound have demonstrated effectiveness against various pathogens.
Example of Antimicrobial Efficacy
Research has indicated that certain triazole derivatives exhibit:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 12 |
These results highlight the potential of triazole-based compounds in treating infections caused by resistant strains .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors in metabolic pathways crucial for cancer cell proliferation and survival.
- Apoptosis Induction : Similar compounds have been shown to trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Antimicrobial Action : The disruption of fungal cell wall synthesis and bacterial protein synthesis is a common mechanism attributed to triazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
